molecular formula C12H16N2O2 B1452765 N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate CAS No. 1185435-02-2

N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate

Cat. No. B1452765
CAS RN: 1185435-02-2
M. Wt: 220.27 g/mol
InChI Key: BDIXQJWNYSATGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate” is a complex chemical compound with the CAS Number: 1185435-02-2 . It has a molecular weight of 220.27 . The linear formula for this compound is C11 H14 N2 . C H2 O2 .


Molecular Structure Analysis

The linear formula for “N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate” is C11 H14 N2 . C H2 O2 . Unfortunately, detailed structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

“N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate” has a molecular weight of 220.27 . The linear formula for this compound is C11 H14 N2 . C H2 O2 . Unfortunately, detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Cancer Treatment

Indole derivatives, including N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate, have shown promise in the treatment of cancer. They have been studied for their potential to inhibit the proliferation of cancer cells . The compound’s ability to interact with various biological targets makes it a candidate for developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented. These compounds can be effective against a range of microbes, offering potential applications in the development of new antibiotics and antiseptic agents .

Neurological Disorders

Research has indicated that indole derivatives may play a role in treating neurological disorders. Their interaction with neurotransmitter systems could lead to new treatments for diseases like Parkinson’s and Alzheimer’s .

Antiviral Agents

Indole derivatives have been reported to possess antiviral activities. They can inhibit the replication of various viruses, including influenza and HIV, making them valuable in the research for novel antiviral drugs .

Anti-inflammatory Properties

The anti-inflammatory effects of indole derivatives are another area of interest. These compounds can modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Diabetes Management

Indole derivatives have been evaluated for their potential in diabetes management. They may influence glucose metabolism and insulin sensitivity, which could lead to new approaches in diabetes treatment .

Cardiovascular Health

There is potential for indole derivatives to impact cardiovascular health. Their effects on blood vessels and heart function are being explored, which could lead to new cardiovascular therapies .

Antioxidant Effects

The antioxidant properties of indole derivatives, including the ability to scavenge free radicals, make them candidates for research into preventing oxidative stress-related diseases .

Future Directions

While specific future directions for “N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate” are not available, related compounds have shown potential for further development of tubulin polymerization inhibitors .

properties

IUPAC Name

formic acid;N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.CH2O2/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11;2-1-3/h3-5,7,12-13H,6H2,1-2H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIXQJWNYSATGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CNC.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate
Reactant of Route 3
Reactant of Route 3
N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate
Reactant of Route 4
N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate
Reactant of Route 6
N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.